
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, phenoxymethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with phenoxymethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and phenoxymethanol.
Reduction: 2,2-dimethylpropanol and phenoxymethanol.
Substitution: Various substituted phenoxymethyl derivatives.
科学研究应用
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the phenoxymethyl group into target molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, phenoxymethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The phenoxymethyl group can modulate the activity of enzymes by binding to their active sites or altering their conformation.
相似化合物的比较
Similar Compounds
Propanoic acid, 2,2-dimethyl-, phenyl ester: Similar structure but with a phenyl group instead of a phenoxymethyl group.
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Contains a 2-phenylethyl group instead of a phenoxymethyl group.
Diclofop methyl: A related ester with a dichlorophenoxy group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
属性
CAS 编号 |
82212-47-3 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
phenoxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI 键 |
YTROBKHFMTWMQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



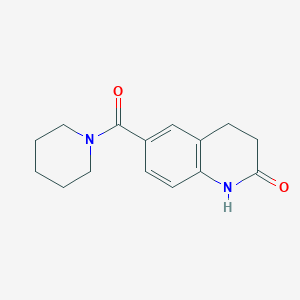
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
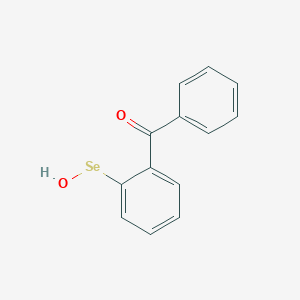
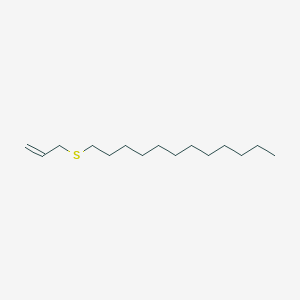
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
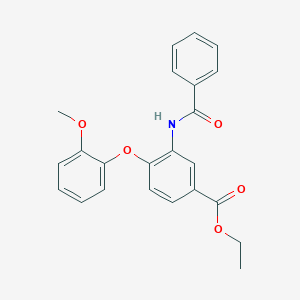
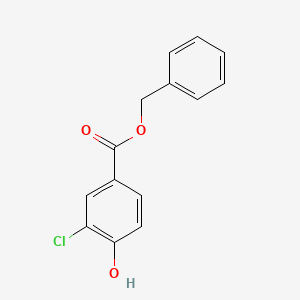

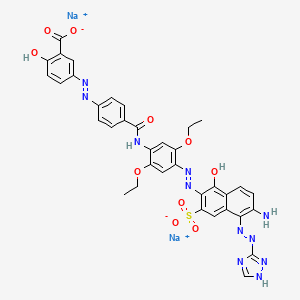
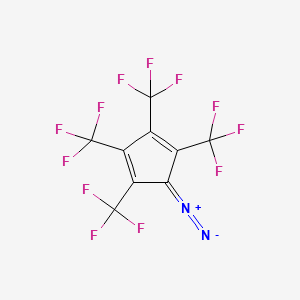
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

